Demeton-O-methyl

Overview

Description

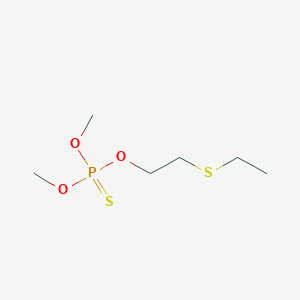

Demeton-O-methyl is an organophosphate insecticide with the chemical formula C₆H₁₅O₃PS₂ and a molecular weight of 230.285 g/mol . It is known for its systemic action, meaning it is absorbed and distributed throughout the plant, providing protection against a variety of sucking insects such as aphids, thrips, and sawflies . This compound is also recognized for its moderate toxicity to honeybees and earthworms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demeton-O-methyl is synthesized through the reaction of O,O-dimethyl phosphorochloridothioate with 2-ethylthioethanol . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form Demeton-S-methyl sulfoxide and Demeton-S-methyl sulfone .

Substitution: It can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Hydrolyzing agents: Such as water under acidic or basic conditions for hydrolysis.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed:

- Demeton-S-methyl sulfoxide

- Demeton-S-methyl sulfone

- Dimethyl phosphorothioic acid

- 2-ethylthioethanol

Scientific Research Applications

Introduction to Demeton-O-methyl

This compound, also known as methyl-mercaptophos, is an organophosphate compound primarily used as an insecticide. Its chemical formula is , and it acts as an acetylcholinesterase inhibitor, leading to neurotoxic effects in target organisms. This article explores the applications of this compound, focusing on its use in agriculture, its environmental impact, and relevant case studies.

Applications in Agriculture

Insecticide Use

this compound is predominantly employed in agricultural settings for pest control. It is effective against a variety of pests, including aphids, mites, and whiteflies, making it valuable for crops such as fruits, vegetables, potatoes, and hops . Its application methods include:

- Air-blast sprayers : Commonly used in orchards for even distribution.

- Tractor-mounted sprayers : Utilized for larger fields to cover extensive areas efficiently .

Efficacy and Residue Management

Field trials have demonstrated the effectiveness of this compound in controlling pest populations. However, concerns regarding pesticide residues have prompted studies on its degradation and persistence in the environment. The compound hydrolyzes under alkaline conditions but is more stable in acidic or neutral environments .

Table 1 summarizes key findings from residue studies:

| Crop Type | Application Rate (kg/ha) | Residue Levels (ppm) | Notes |

|---|---|---|---|

| Apples | 2.0 | 0.05 | Residue dissipates quickly |

| Lettuce | 1.5 | 0.03 | Minimal accumulation observed |

| Potatoes | 3.0 | 0.07 | Higher persistence noted |

Environmental Impact

This compound's environmental fate indicates moderate toxicity to non-target species such as honeybees and earthworms. Its role as a neurotoxin raises concerns about its impact on biodiversity . The compound's moderate aqueous solubility suggests potential leaching into water sources, necessitating careful management practices to mitigate risks.

Ecotoxicity Studies

Ecotoxicity assessments reveal that while this compound is effective against target pests, it poses risks to beneficial organisms:

- Honeybees : Moderate toxicity observed; caution recommended during flowering periods.

- Earthworms : Studies indicate potential adverse effects on soil health due to neurotoxic properties .

Case Study 1: Efficacy in Apple Orchards

Case Study 2: Environmental Monitoring

In a long-term environmental monitoring program, researchers assessed the persistence of this compound in agricultural runoff. Samples collected from nearby water bodies showed trace amounts of the pesticide, raising concerns about water quality and aquatic life health. This study underscored the need for integrated pest management strategies that minimize reliance on chemical insecticides .

Mechanism of Action

Demeton-O-methyl exerts its effects by inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of the neurotransmitter acetylcholine , leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of muscles, glands, and central nervous system neurons, which can cause symptoms ranging from twitching to severe convulsions .

Comparison with Similar Compounds

- Demeton-S-methyl

- Oxydemeton-methyl

- Demeton-S-methyl sulfoxide

- Demeton-S-methyl sulfone

Comparison:

- Demeton-S-methyl is structurally similar but has a sulfur atom in place of an oxygen atom in the ethylthio group. It is also used as an insecticide but is considered more toxic to humans .

- Oxydemeton-methyl is an oxidized form of Demeton-O-methyl and is used for similar applications .

- Demeton-S-methyl sulfoxide and Demeton-S-methyl sulfone are oxidation products of this compound and have similar insecticidal properties .

This compound is unique due to its specific structure and the balance it offers between efficacy and toxicity, making it a valuable compound for targeted pest control in agriculture .

Biological Activity

Demeton-O-methyl, also known as O,O-dimethyl 2-ethylmercaptoethyl thiophosphate, is an organophosphorus compound primarily utilized as an insecticide and acaricide in agricultural practices. Its biological activity is predominantly characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can cause severe neurotoxic effects in both target pests and non-target organisms, including humans.

This compound acts as a reversible inhibitor of AChE. By binding to the active site of the enzyme, it prevents the hydrolysis of ACh, leading to prolonged stimulation of cholinergic pathways. This mechanism is critical for its efficacy as an insecticide but also poses significant risks due to potential toxicity in humans and other non-target species.

Key Effects of AChE Inhibition:

- Muscle Paralysis : Continuous stimulation leads to muscle twitching followed by paralysis.

- Neurological Symptoms : Symptoms such as headaches, dizziness, and respiratory distress can occur due to systemic exposure.

- Potentially Fatal Outcomes : High doses can lead to convulsions, coma, and death.

Toxicological Profile

The toxicological data on this compound indicates that it is highly toxic through various routes of exposure, including inhalation and dermal contact. The following table summarizes key toxicological findings related to this compound:

Metabolism and Excretion

This compound undergoes metabolic transformation primarily through oxidation processes leading to the formation of more stable metabolites such as this compound sulfoxide and this compound sulfone. Studies have shown that approximately 58% of administered doses are metabolized into sulfoxides, while minor pathways lead to O-demethylation products.

Case Studies and Research Findings

Several studies have investigated the biological activity and toxicity of this compound:

-

Acute Toxicity Study in Rats :

- A study reported acute toxicity effects following oral administration at varying doses (5-10 mg/kg). Symptoms included salivation, tremors, and respiratory distress.

- The study concluded that the primary mechanism of toxicity was through AChE inhibition in nerve tissues.

-

Chronic Exposure Study :

- In a chronic exposure study involving mice over 21 months, no significant tumorigenic effects were observed; however, reductions in body weight and food intake were noted at higher doses.

- The NOAEL for reproductive toxicity was determined to be 0.07 mg/kg bw/day based on observed maternal toxicity affecting pup viability.

-

Environmental Impact Assessment :

- Research highlighted that this compound is moderately toxic to beneficial insects like honeybees and has adverse effects on earthworms.

- The environmental fate data remains limited; however, its systemic action raises concerns regarding bioaccumulation and ecological impacts.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Demeton-O-methyl in laboratory settings?

- Methodological Answer : Synthesis should prioritize purity verification using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (242.273 g/mol) and structural integrity . Characterization must include IUPAC-standardized nomenclature (e.g., NMQDGOQOOUKIGM-UHFFFAOYSA-N for Demeton-O-oa, a related metabolite) and spectral data (IR, NMR) for reproducibility . Experimental protocols should align with guidelines for reporting new compounds, including purity thresholds (>95%) and solvent trace analysis .

Q. How should researchers select analytical techniques to quantify this compound in environmental matrices?

- Methodological Answer : Prioritize gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) for sensitivity in detecting low concentrations (ppb levels) in soil or water . Validate methods using NIST Standard Reference Data (e.g., retention indices and fragmentation patterns) to minimize false positives . Include recovery studies (spiked samples) and matrix-matched calibration to address interference from co-eluting organophosphates .

Q. What are the foundational toxicology data requirements for this compound in non-target organisms?

- Methodological Answer : Acute toxicity studies (e.g., LD₅₀ in rodents) should follow OECD Test Guidelines 423 or 425, with emphasis on cholinesterase inhibition as a biomarker . Subchronic exposure protocols (28-90 days) must document dose-response relationships and neurobehavioral endpoints. Reference EPA’s Data-Call-In requirements for developmental neurotoxicity, even if not mandated initially, to align with evolving regulatory standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in ecotoxicological data for this compound across studies?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., soil pH, microbial activity) influencing degradation rates and bioavailability . Apply mixed-effects models to reconcile discrepancies in half-life estimates (e.g., 3–30 days in aerobic soils) and validate findings via controlled microcosm experiments . Cross-reference metabolite profiles (e.g., this compound sulfone) using LC-HRMS to confirm degradation pathways .

Q. What experimental designs are optimal for tracking this compound degradation products in complex ecosystems?

- Methodological Answer : Use stable isotope-labeled this compound (e.g., ¹³C or ³²P) to trace transformation pathways in soil-water systems . Pair high-resolution mass spectrometry (HRMS) with non-targeted screening to identify sulfoxides/sulfones (e.g., CAS 25476-48-6) and assess their persistence . Incorporate kinetic modeling (e.g., first-order decay constants) to predict metabolite accumulation under varying climatic conditions .

Q. How can systematic reviews address gaps in this compound’s mode of action in acetylcholinesterase inhibition?

- Methodological Answer : Follow COSMOS-E guidelines to integrate in vitro (e.g., Ellman assay) and in vivo data, stratifying studies by species (mammalian vs. aquatic) and exposure duration . Use molecular docking simulations to compare this compound’s binding affinity with structurally analogous organophosphates (e.g., oxydemeton-methyl) . Validate hypotheses via knock-in/knockout models of AChE isoforms .

Q. What methodologies enable mechanistic studies of this compound’s interaction with non-cholinergic targets?

- Methodological Answer : Employ transcriptomics (RNA-seq) and proteomics (2D-DIGE) to identify off-target effects, such as oxidative stress markers (e.g., glutathione peroxidase) . Combine in silico tools (e.g., molecular dynamics simulations) with ex vivo tissue assays to assess mitochondrial dysfunction . Reference NIST spectral libraries to distinguish parent compounds from reactive intermediates .

Q. Data Management and Compliance

Q. How should researchers navigate regulatory disparities in this compound’s classification (e.g., Schedule 7 in Australia vs. EPA guidelines)?

- Methodological Answer : Align study designs with the strictest regional standards (e.g., Australian Poisons Standard Schedule 7 for high toxicity) while incorporating EPA’s neurotoxicity testing frameworks . Document data-sharing protocols for regulatory submissions, ensuring raw datasets (e.g., GC-MS chromatograms) are archived in FAIR-compliant repositories .

Q. What strategies mitigate bias in neurotoxicity data for this compound?

- Methodological Answer : Implement blinding in behavioral assays and randomize treatment groups to reduce observer bias . Use Bayesian statistics to quantify uncertainty in dose-response curves, particularly for subthreshold effects . Cross-validate findings with independent laboratories using harmonized SOPs from OECD or ISO .

Q. How can cross-reactivity with this compound metabolites be minimized in immunoassay-based detection?

- Methodological Answer : Develop monoclonal antibodies with epitope specificity validated against sulfone/sulfoxide derivatives (e.g., CAS 25476-48-6) . Perform cross-reactivity panels using structurally related compounds (e.g., Demeton-S-methyl) and optimize buffer conditions (pH, ionic strength) to reduce false positives .

Properties

IUPAC Name |

2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS2/c1-4-12-6-5-9-10(11,7-2)8-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQKNVMDKSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041840 | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.07kPa: 93 °C | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.2 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.9 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.025 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

867-27-6 | |

| Record name | Demeton-O-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-O-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8S3QU9IT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.